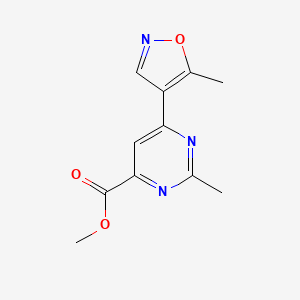

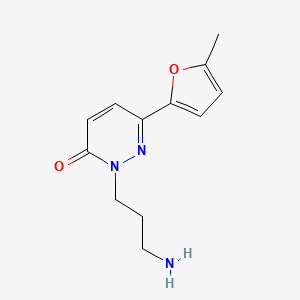

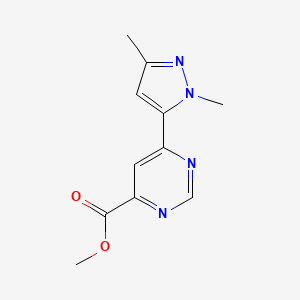

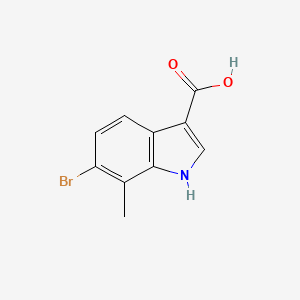

6-bromo-7-methyl-1H-indole-3-carboxylic acid

説明

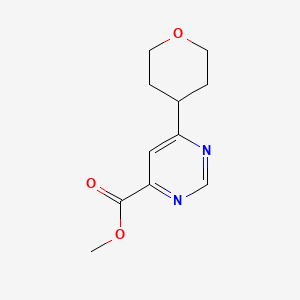

6-Bromo-1H-indole-3-carboxylic acid is a compound with the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 6-bromo-1H-indole-3-carboxylic acid includes a bromine atom at the 6th position and a methyl group at the 7th position of the indole ring . More detailed structural analysis could be performed using techniques such as high-resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy (FT-IR) .Physical And Chemical Properties Analysis

6-Bromo-1H-indole-3-carboxylic acid is a light beige crystalline powder. It is soluble in ethanol, ether, and acetate, but insoluble in boiling water, benzene, and petroleum ether .科学的研究の応用

Synthesis and Structural Development

6-Bromo-7-methyl-1H-indole-3-carboxylic acid and its derivatives have been a focus of synthesis due to their structural relevance in pharmacologically active compounds. A notable method involved a regioselective and efficient strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a closely related compound. This approach capitalized on trifluoroacetylated indole-driven hydrolysis, producing a product where the bromine substituent was selectively directed. The significance of this compound is underlined by its role as a core scaffold in the naturally occurring anti-inflammatory compound Herdmanine D. This method was further extended to functionalize bromo indoles bearing carboxylic acid groups into amide derivatives, showcasing the potential for generating a diverse array of bioactive molecules (Sharma et al., 2020).

Biological Activity and Applications

The compound and its derivatives have been investigated for their biological activities. For instance, a series of brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, were isolated from Thorectandra sp. and Smenospongia sp. These compounds demonstrated the ability to inhibit the growth of Staphylococcus epidermidis, indicating their potential as antimicrobial agents. The findings emphasize the role of such brominated indole derivatives in drug discovery, especially in the search for new antimicrobial agents (Segraves & Crews, 2005).

将来の方向性

Indole derivatives have attracted increasing attention in recent years due to their biological significance . Future research could focus on the design, synthesis, and evaluation of novel indole-3-carboxylic acid derivatives for various applications, such as plant growth regulation and weed control . Additionally, the biological potential of indole derivatives could be further explored .

特性

IUPAC Name |

6-bromo-7-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVFOFTJYKTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。